molecular formula C21H21N3O2S B4340276 2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4340276
M. Wt: 379.5 g/mol
InChI Key: VULKTCWXKVCBLB-UHFFFAOYSA-N
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Description

2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core structure. Compounds with quinoline structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the quinoline core, functionalization of the core, and introduction of various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as the pyridinyl and thienyl groups through reactions like Friedel-Crafts acylation or alkylation.

    Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to introduce aryl or heteroaryl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Green Chemistry: Implementation of environmentally friendly methods to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyridinyl groups.

    Reduction: Reduction reactions could be used to modify the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline core structures.

    Thienyl Derivatives: Compounds featuring the thienyl group.

    Pyridinyl Derivatives: Compounds with pyridinyl substituents.

Uniqueness

The uniqueness of 2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.

Properties

IUPAC Name

2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-12-9-11-27-20(12)19-17(21(26)24-16-8-3-4-10-22-16)13(2)23-14-6-5-7-15(25)18(14)19/h3-4,8-11,19,23H,5-7H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULKTCWXKVCBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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